Emodin Demonstrates a 350-Fold Weaker Inhibition of CYP1B1 Compared to Aloe-emodin
In a direct comparison of isomeric compounds, aloe-emodin exhibited a profoundly stronger inhibitory effect on the CYP1B1 enzyme, a key extrahepatic cytochrome P450 involved in carcinogen activation and drug metabolism. This differential activity presents a critical decision point for selecting the appropriate tool compound or lead molecule based on desired on-target versus off-target effects [1].
| Evidence Dimension | CYP1B1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.067 ± 0.003 µM |
| Comparator Or Baseline | Aloe-emodin: 0.192 ± 0.015 nM (0.000192 µM) |
| Quantified Difference | Aloe-emodin is ~350 times more potent than emodin |
| Conditions | Recombinant human CYP1B1 enzyme assay, measured via EROD activity. |
Why This Matters
This data is essential for researchers designing assays where CYP1B1 inhibition is either a therapeutic target or an undesirable off-target effect; selecting emodin over aloe-emodin mitigates this specific metabolic liability.
- [1] Sridhar, J., et al. (2022). The isomers, aloe-emodin and emodin, possess differential inhibitory activities against CYP1B1 enzyme. Chemico-Biological Interactions, 361, 109957. doi: 10.1016/j.cbi.2022.109957 View Source
